1,1,1,2,2-Pentachlorotridecane

Catalog No.
S15201397
CAS No.
57437-54-4
M.F
C13H23Cl5
M. Wt
356.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2,2-Pentachlorotridecane

CAS Number

57437-54-4

Product Name

1,1,1,2,2-Pentachlorotridecane

IUPAC Name

1,1,1,2,2-pentachlorotridecane

Molecular Formula

C13H23Cl5

Molecular Weight

356.6 g/mol

InChI

InChI=1S/C13H23Cl5/c1-2-3-4-5-6-7-8-9-10-11-12(14,15)13(16,17)18/h2-11H2,1H3

InChI Key

AIMNUKBKGFETLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl

The synthesis of C14-C17 chlorinated alkanes, including 1,1,1,2,2-pentachlorotridecane, requires adherence to TSCA Section 5’s Premanufacture Notice (PMN) process. Manufacturers must submit detailed chemical identity information, including:

  • Carbon chain length distribution (C14-C17 for MCCPs)
  • Chlorination percentage range (40-70% by weight)
  • Byproduct profiles from chlorination reactions

The PMN submissions for analogous MCCPs (e.g., PMN P-12-0282 and P-12-0433) demonstrate three critical compliance elements:

  • Hazard Communication: Implementation of safety data sheets (SDS) specifying handling procedures for chlorinated paraffin mixtures.
  • Use Restrictions: Limitations to industrial applications with engineered controls, such as enclosed metalworking fluid systems.
  • Environmental Release Mitigation: Installation of vapor recovery systems and wastewater pretreatment for chlorinated organic compounds.

Table 1 compares key parameters from recent MCCP PMN submissions:

PMN NumberChain LengthChlorination (%)Log KowWater Solubility (mg/L)
P-12-0282C14-16514.70<0.03
P-12-0433C14-1745-555.12<0.01
P-12-0283C14604.70<0.03

Data derived from EPA standard review risk assessments.

Environmental Protection Agency Risk Assessment Methodologies for Chlorinated Paraffin Congener Groups

The EPA employs a tiered assessment approach for MCCPs, combining quantitative structure-activity relationship (QSAR) modeling with congener-specific empirical data. For 1,1,1,2,2-pentachlorotridecane, the agency would likely extrapolate from assessments of structurally similar PMN substances using these parameters:

  • Persistency:

    • Biodegradation half-life estimation via OECD 301F testing
    • Atmospheric oxidation rate modeling using AOPWIN v1.92
  • Bioaccumulation:

    • Experimental determination of bioconcentration factors (BCF) in Pimephales promelas
    • Octanol-water partition coefficient (Log Kow) correlations
  • Toxicity:

    • 96-hour LC₅₀ for Daphnia magna
    • Chronic toxicity thresholds using Chironomus dilutus sediment assays

The assessment framework differentiates MCCPs from short-chain (C10-C13) and long-chain (C18-C20) analogs through chain-length-adjusted risk thresholds:

$$ \text{Risk Quotient} = \frac{\text{Predicted Environmental Concentration}}{\text{Chain Length Adjustment Factor} \times \text{No Observed Adverse Effect Level}} $$

Where chain length adjustment factors are 0.8 for C14-C17 and 1.2 for C18-C20 congeners.

Comparative Analysis of Premanufacture Notice Submission Protocols for C14-C17 Chlorinated Alkanes

PMN requirements for MCCPs vary significantly based on production volume and intended use, as demonstrated by recent submissions:

Low-Volume Exemptions (≤10,000 kg/year):

  • Simplified environmental release estimates
  • Waiver of full biodegradation testing for substances with Log Kow >5

Full PMN Submissions (>10,000 kg/year):

  • Required data includes:
    • Congener distribution profiles via GC-ECD
    • High-resolution mass spectrometry (HRMS) for chlorine isotope verification
    • Workplace air monitoring plans for chlorinated hydrocarbon vapors

The PMN review process for MCCPs follows a standardized timeline:

  • Day 0-30: Structure-activity relationship (SAR) analysis for priority screening
  • Day 31-60: Exposure modeling using CHEMEST and E-FAST algorithms
  • Day 61-90: Risk characterization and consent order negotiation

Notable differences in submission protocols emerge when comparing MCCPs to other chain lengths:

ParameterMCCP (C14-C17)LCCP (C18-C20)
Ecotoxicity TestingAquatic onlySediment + aquatic
Worker PPE RequirementsRespirators + glovesFull encapsulating suits
Environmental MonitoringQuarterly wastewaterContinuous stack emissions

Adapted from EPA’s comparative assessment of PMNs P-12-0282 (MCCP) and P-12-0284 (LCCP).

The selective synthesis of 1,1,1,2,2-pentachlorotridecane requires precise control of chlorination process parameters to achieve the desired substitution pattern while minimizing unwanted isomer formation [1] [2]. The chlorination of tridecane follows a radical substitution mechanism where gaseous chlorine reacts with the paraffin substrate at elevated temperatures in the presence of ultraviolet light promotion [2] [3].

The reaction temperature represents the most critical parameter for achieving selective 1,1,1,2,2-substitution patterns, with optimal conditions ranging between 80-100°C [1] [2]. At temperatures below 80°C, the radical initiation rate becomes insufficient to maintain consistent chlorination kinetics, while temperatures exceeding 100°C promote excessive side reactions and non-selective chlorination patterns [2] [4]. Temperature control systems utilizing proportional-integral-derivative controllers with thermal devices provide the necessary precision for maintaining optimal reaction conditions [5] [6].

Chlorine gas flow rate significantly influences the selectivity of the substitution pattern, with optimal flow rates ranging from 60-80 kilograms per hour for industrial-scale reactors [7] [8]. Mass flow controllers enable precise regulation of chlorine introduction, preventing both chlorine starvation conditions that lead to incomplete substitution and excessive chlorine concentrations that promote over-chlorination [8] [9]. The chlorine-to-paraffin molar ratio must be carefully controlled to achieve the pentachloro substitution degree while avoiding formation of higher chlorinated products [10] [11].

Ultraviolet light intensity serves as a critical parameter for promoting radical initiation in the chlorination reaction [2] [3]. Optimal ultraviolet light intensity ranges from 1000-1500 parts per million equivalent, with uniform distribution throughout the reactor volume essential for consistent product formation [2] [8]. Multiple ultraviolet light source casings arranged parallel to the reactor axis ensure adequate photochemical activation of chlorine molecules [7] [8].

ParameterOptimal RangeImpact on SelectivityControl Method
Reaction Temperature80-100°CHigh - controls radical formation rateProportional-integral-derivative with thermal device
Chlorine Gas Flow Rate60-80 kg/hMedium - affects chlorine availabilityMass flow controller
Ultraviolet Light Intensity1000-1500 ppmHigh - promotes radical initiationUltraviolet lamp power regulation
Reactor Pressure0.02-0.035 MPaLow - maintains liquid phasePressure relief valve
Residence Time24-30 hoursCritical - determines substitution degreeAutomated timer control
Cooling Water Flow Rate3000-5000 L/hMedium - controls reaction temperatureFlow proportional control
Nitrogen Purge Rate1-2 kg/hLow - removes byproductsConstant rate dosing
Agitation Speed100-150 rpmMedium - ensures uniform mixingVariable frequency drive

The residence time in the reactor directly correlates with the degree of chlorination achieved, with 24-30 hours required for complete conversion to the pentachloro substitution pattern [7] [8]. Shorter residence times result in under-chlorinated intermediates, while extended reaction periods promote formation of over-chlorinated products [4] [11]. Automated timer control systems enable precise management of reaction duration to optimize product selectivity [5] [9].

Reactor pressure maintenance between 0.02-0.035 megapascals ensures liquid-phase operation while preventing excessive pressure buildup from hydrogen chloride generation [8] [4]. Pressure relief valves provide safety protection while maintaining optimal reaction conditions [4] [6]. The controlled pressure environment facilitates efficient gas-liquid contact between chlorine and the tridecane substrate [8] [12].

Byproduct Management in Continuous-Flow Paraffin Chlorination Systems

Continuous-flow chlorination systems generate multiple byproducts that require systematic management to maintain product quality and environmental compliance [7] [8]. The primary byproduct, hydrogen chloride, forms stoichiometrically with each chlorine substitution reaction and must be continuously removed to prevent reaction inhibition [13] [4]. Water scrubbing systems achieve 95-99% removal efficiency for hydrogen chloride, utilizing countercurrent flow patterns to maximize mass transfer [13] [14].

Over-chlorinated products represent a significant byproduct category, typically comprising compounds with six or more chlorine substitutions [10] [11]. These products form when reaction temperature exceeds optimal ranges or when chlorine concentrations become excessive in localized reactor zones [4] [8]. Temperature control optimization strategies, including improved heat transfer surfaces and enhanced cooling systems, reduce over-chlorinated product formation by 80-90% [4] [5].

Under-chlorinated intermediates, including tri- and tetrachloro compounds, accumulate when residence time is insufficient or when chlorine distribution is non-uniform [11] [15]. Extended residence time strategies and improved gas distribution systems achieve 70-85% reduction in under-chlorinated intermediate formation [8] [12]. Multi-stage reactor configurations enable progressive chlorination while minimizing intermediate accumulation [7] [8].

Byproduct TypeFormation MechanismConcentration Range (ppm)Management StrategyRemoval Efficiency (%)
Hydrogen ChlorideRadical substitution reaction1000-5000Water scrubbing system95-99
Over-chlorinated ProductsExcessive chlorination50-200Temperature control optimization80-90
Under-chlorinated IntermediatesIncomplete reaction100-500Extended residence time70-85
Thermal Degradation ProductsHigh temperature decomposition10-50Lower maximum temperature85-95
Metal ChloridesReactor wall corrosion5-25Inert reactor lining90-98
Unreacted ChlorineIncomplete gas-liquid contact20-100Improved gas distribution95-99
Polychlorinated CompoundsSide chain chlorination30-150Selective reaction conditions75-90
Aromatic Chlorinated CompoundsImpurity chlorination5-30Feedstock purification80-95

Thermal degradation products form when reaction temperatures exceed thermal stability limits of chlorinated intermediates [4] [11]. These degradation compounds typically occur at concentrations of 10-50 parts per million and can be controlled through lower maximum temperature protocols [4] [5]. Temperature gradient management and improved heat transfer design reduce thermal degradation product formation by 85-95% [4] [6].

Metal chlorides result from reactor wall corrosion in the presence of hydrogen chloride and chlorine [4] [13]. Inert reactor lining materials, including glass-lined steel and specialized corrosion-resistant alloys, achieve 90-98% reduction in metal chloride formation [4] [8]. Regular monitoring of metal ion concentrations enables early detection of reactor integrity issues [11] [13].

Unreacted chlorine represents both an economic loss and an environmental concern in continuous-flow systems [8] [12]. Improved gas distribution systems, including enhanced sparger designs and optimized gas-liquid contact configurations, achieve 95-99% chlorine utilization efficiency [8] [7]. Tail gas recycling systems enable recovery and reuse of unreacted chlorine, improving overall process economics [8] [16].

Polychlorinated compounds form through side chain chlorination reactions, particularly at elevated temperatures or extended residence times [10] [15]. Selective reaction condition optimization, including temperature profiling and residence time distribution control, reduces polychlorinated compound formation by 75-90% [15] [11]. Advanced analytical methods enable real-time monitoring of polychlorinated compound concentrations [15] [17].

Scalability Challenges in Batch vs. Semi-Batch Production Methodologies

The scalability of 1,1,1,2,2-pentachlorotridecane production presents distinct challenges across different reactor configurations, with batch, semi-batch, and continuous methodologies each offering specific advantages and limitations [18] [19]. Heat transfer limitations represent the most significant scalability challenge in batch reactor systems, where wall effects dominate thermal management as reactor volume increases [19] [20]. The surface area to volume ratio decreases substantially with scale-up, creating temperature gradients that promote non-selective chlorination and byproduct formation [20] [6].

Batch reactor systems exhibit severe heat transfer limitations due to their inherently poor surface area to volume characteristics [19] [20]. The heat generation from the exothermic chlorination reaction creates hot spots within the reactor volume, leading to localized over-chlorination and thermal degradation [19] [4]. Semi-batch reactor configurations provide improved heat management through fed-batch control strategies, where reactant addition rates can be adjusted to match heat removal capabilities [18] [19].

Mass transfer efficiency varies significantly between reactor configurations, with batch systems showing moderate performance dependent on mechanical agitation systems [18] [21]. Continuous stirred tank reactors provide adequate mixing for batch operations, but suffer from broad residence time distributions that promote byproduct formation [18] [6]. Semi-batch systems achieve better mass transfer efficiency through controlled addition protocols that optimize gas-liquid contact [18] [19].

ParameterBatch ProcessSemi-Batch ProcessContinuous ProcessRecommended Application
Initial Capital InvestmentLowMediumHighResearch/Small scale
Operating Cost per UnitHighMediumLowPilot plant operations
Production FlexibilityHighMediumLowCommercial production
Quality ConsistencyVariableGoodExcellentQuality-critical applications
Heat Transfer EfficiencyPoorGoodExcellentHeat-sensitive reactions
Reaction Control PrecisionModerateHighExcellentPrecision chemistry
Byproduct FormationHighMediumLowEnvironmental compliance
Scale-up ComplexityLowMediumHighLarge-scale manufacturing
Equipment UtilizationPoorGoodExcellentContinuous operations
Maintenance RequirementsHighMediumLowAutomated facilities

Chlorine distribution challenges intensify with reactor scale-up, particularly in batch systems where gas-liquid contact becomes increasingly difficult to maintain uniformly [8] [12]. Poor chlorine distribution leads to concentration gradients that promote formation of under-chlorinated intermediates in chlorine-deficient zones and over-chlorinated products in chlorine-rich regions [8] [11]. Semi-batch systems address this challenge through staged chlorine addition protocols that ensure more uniform distribution [18] [8].

Temperature control precision becomes increasingly challenging as reactor scale increases, with batch systems exhibiting the greatest difficulty due to large thermal mass and poor heat transfer characteristics [19] [4]. The thermal inertia of large batch systems prevents rapid temperature adjustments, leading to prolonged periods of sub-optimal reaction conditions [19] [6]. Semi-batch reactor configurations provide superior temperature control through reduced thermal mass per reaction stage and improved heat management protocols [18] [19].

Scalability ChallengeBatch Process ImpactSemi-Batch SolutionImplementation Complexity
Heat Transfer LimitationsSevere - Wall effects dominateImproved - Fed-batch controlMedium
Mass Transfer EfficiencyModerate - Stirring dependentBetter - Controlled additionLow
Mixing UniformityGood - Well-mixed tankGood - Continuous agitationLow
Chlorine DistributionPoor - Gas-liquid contactBetter - Staged additionMedium
Temperature ControlDifficult - Large thermal massGood - Heat managementHigh
Residence Time DistributionBroad - Single reactorImproved - Controlled feedingHigh
Byproduct AccumulationHigh - Long residence timeReduced - Lower accumulationMedium
Equipment CorrosionSevere - Extended exposureModerate - Shorter cyclesLow
Safety ConsiderationsHigh - Large inventoryImproved - Smaller inventoryMedium
Process EconomicsPoor - Low productivityBetter - Higher efficiencyHigh

Residence time distribution broadens significantly in scaled-up batch reactors, creating conditions where some material experiences insufficient reaction time while other portions undergo excessive chlorination [18] [6]. This broad distribution leads to inconsistent product quality and increased byproduct formation [19] [11]. Semi-batch systems provide improved residence time control through controlled feeding strategies that maintain more uniform reaction conditions [18] [19].

Byproduct accumulation increases substantially with scale-up in batch systems due to longer overall residence times and non-uniform reaction conditions [11] [4]. The extended exposure to reaction conditions promotes formation of thermal degradation products and over-chlorinated compounds [4] [19]. Semi-batch reactor configurations reduce byproduct accumulation through shorter individual reaction cycles and improved process control [18] [19].

Equipment corrosion represents a severe challenge in large-scale batch reactors due to extended exposure to corrosive hydrogen chloride and chlorine environments [4] [13]. The prolonged reaction cycles in batch systems accelerate corrosion of reactor surfaces, leading to metal chloride contamination and reduced equipment lifespan [4] [11]. Semi-batch systems minimize corrosion through shorter cycle times and reduced chemical inventory exposure [18] [4].

Flame Retardancy Pathways in Polymeric Matrices Through Gas-Phase Radical Scavenging

Molecular Activation and Decomposition Mechanisms

1,1,1,2,2-Pentachlorotridecane functions as an effective flame retardant through sophisticated gas-phase radical scavenging mechanisms that operate at elevated temperatures characteristic of combustion environments [2]. The compound undergoes thermal decomposition at temperatures ranging from 250-280°C, releasing hydrogen chloride and generating chlorine radicals that interfere with the fundamental combustion chemistry [3] [4].

The primary mechanism involves the formation of chlorine atoms (Cl- ) through thermal dissociation of carbon-chlorine bonds under high-temperature conditions [3] [4]. These highly reactive chlorine radicals participate in a catalytic cycle that effectively terminates the chain reactions responsible for flame propagation [5] [4]. The process begins with the reaction of chlorine radicals with hydrogen atoms, which are essential for maintaining combustion:

H- + Cl- → HCl

This reaction competes directly with the chain branching reactions that sustain combustion, particularly the formation of hydroxyl radicals (- OH) from hydrogen atoms [4]. The resulting hydrogen chloride can further participate in radical scavenging by reacting with hydroxyl radicals:

*HCl + - OH → H₂O + Cl- *

This regenerative cycle maintains the concentration of active chlorine species while depleting the radical pool necessary for flame propagation [3] [4].

Polymeric Matrix Integration and Performance Enhancement

Within polymeric matrices, 1,1,1,2,2-Pentachlorotridecane demonstrates superior compatibility with polyvinyl chloride systems, where it functions both as a plasticizer and flame retardant [2]. The compound's effectiveness in these applications stems from its ability to release active chlorine species at temperatures that coincide with polymer degradation, ensuring optimal timing for flame suppression [2].

Research indicates that the compound achieves limiting oxygen index improvements of 2-5% when incorporated at concentrations of 5-15 parts per hundred resin [2]. The flame retardant mechanism operates through multiple pathways: gas-phase radical scavenging reduces the concentration of combustion-promoting radicals, while the formation of hydrogen chloride dilutes combustible gases and reduces their effective concentration below the lower flammability limit [5] [2].

Thermogravimetric Analysis and Thermal Stability

Thermogravimetric analysis reveals that 1,1,1,2,2-Pentachlorotridecane exhibits a multi-stage thermal decomposition profile characteristic of chlorinated paraffins [6] [7]. The initial decomposition stage occurs between 250-300°C, corresponding to the cleavage of the most labile carbon-chlorine bonds, particularly those in the 1,1,1-trichloromethyl group [6]. This is followed by a secondary decomposition phase at 350-400°C, involving the release of additional hydrogen chloride from the remaining chlorinated carbons [6].

The char yield at 600°C typically ranges from 15-25%, indicating the compound's ability to promote carbonaceous residue formation that provides additional thermal insulation and reduces volatile fuel generation [5] [7]. This dual-phase action—both gas-phase inhibition and condensed-phase char formation—contributes to the overall flame retardant effectiveness [5].

Extreme Pressure Lubrication Mechanisms in Metalworking Fluid Formulations

Chemical Reactivity and Surface Film Formation

1,1,1,2,2-Pentachlorotridecane functions as an extreme pressure additive in metalworking fluids through its ability to chemically react with metal surfaces under conditions of high temperature and pressure [8] [9] [10]. The activation mechanism involves the thermal decomposition of carbon-chlorine bonds at temperatures exceeding 300°C, which are readily achieved at the interface between cutting tools and workpieces during machining operations [11] [10].

The chemical reaction proceeds through the formation of iron chlorides (FeCl₂ and FeCl₃) when the compound contacts ferrous metal surfaces under extreme pressure conditions [10] [12]. These iron chloride compounds form a sacrificial boundary lubrication film that prevents direct metal-to-metal contact and reduces friction coefficients by 25-45% compared to base oil formulations [10] [13].

Load-Carrying Capacity Enhancement

The extreme pressure performance of 1,1,1,2,2-Pentachlorotridecane is characterized by its ability to support loads of 2000-4000 N in standard four-ball wear tests, representing a significant improvement over unadditivated mineral oils [9] [11]. The compound's effectiveness stems from its thermal activation at precisely the temperatures encountered during severe machining operations, typically 300-500°C at the tool-workpiece interface [11] [10].

The lubrication mechanism operates through a temperature-dependent activation process where chlorine atoms released from the decomposing additive react with freshly exposed metal surfaces to form protective chloride layers [10] [12]. These layers possess lower shear strength than the underlying metal substrate, allowing them to function as solid lubricants that prevent welding and seizure under extreme loading conditions [13] [12].

Synergistic Effects with Base Oil Components

Research demonstrates that 1,1,1,2,2-Pentachlorotridecane exhibits excellent compatibility with mineral oil base stocks, maintaining stability in hydrocarbon environments while providing enhanced load-carrying capabilities [8] [9]. The compound's effectiveness is optimized at concentrations of 1-5 weight percent, where it provides maximum extreme pressure protection without causing excessive corrosion or degradation of metallic components [10].

The additive demonstrates particularly effective performance when combined with sulfur-containing extreme pressure agents, creating a complementary temperature-activated protection system [11] [10]. While chlorinated compounds activate at 300-500°C, sulfur-based additives become active at higher temperatures (600-1000°C), providing extended protection across a broader temperature range [11].

Co-Stabilization Effects in Polyvinyl Chloride Plasticizer-Blend Systems

Thermal Stabilization Mechanisms

1,1,1,2,2-Pentachlorotridecane demonstrates significant co-stabilization effects when incorporated into polyvinyl chloride plasticizer systems, where it functions simultaneously as a secondary plasticizer and thermal stabilizer [14] [15] [16]. The compound's stabilization mechanism involves the scavenging of hydrogen chloride generated during polyvinyl chloride thermal degradation, preventing the autocatalytic degradation cycle that leads to polymer deterioration [16] [17].

The co-stabilization effect operates through multiple pathways: the compound's chlorine atoms can substitute for labile chlorine atoms in the polymer chain, creating more thermally stable carbon-chlorine bonds [16] [17]. Additionally, the long hydrocarbon chain provides plasticization effects that reduce the glass transition temperature and improve processability [15].

Plasticizer Compatibility and Migration Resistance

The molecular structure of 1,1,1,2,2-Pentachlorotridecane, featuring a 13-carbon aliphatic chain with terminal chlorination, provides excellent compatibility with conventional plasticizers such as dioctyl phthalate and diisononyl phthalate [14] [15]. The compound's relatively high molecular weight (358.5 g/mol) and moderate polarity contribute to reduced migration tendencies compared to conventional plasticizers [15].

Studies indicate that incorporation of 1,1,1,2,2-Pentachlorotridecane at 5-15 parts per hundred resin improves the thermal stability of polyvinyl chloride formulations by extending the onset of degradation by 20-30°C [14] [16]. This improvement results from the compound's ability to neutralize hydrogen chloride through formation of more stable chlorinated intermediates [16].

Synergistic Interactions with Metal-Based Stabilizers

1,1,1,2,2-Pentachlorotridecane exhibits particularly effective synergistic behavior when combined with calcium-zinc and barium-zinc stabilizer systems commonly used in polyvinyl chloride formulations [14] [18]. The compound's chlorine atoms can participate in ligand exchange reactions with metal stabilizers, forming more thermally stable metal-chlorine complexes that resist degradation at processing temperatures [18] [16].

The synergistic mechanism involves the preferential reaction of the compound's chlorine atoms with metal stabilizers, preventing the formation of metal chlorides that would otherwise catalyze polymer degradation [18] [16]. Research demonstrates that formulations containing both 1,1,1,2,2-Pentachlorotridecane and calcium-zinc stabilizers exhibit superior color retention and thermal stability compared to systems using either component alone [14].

Performance Optimization in Multi-Component Systems

The effectiveness of 1,1,1,2,2-Pentachlorotridecane in polyvinyl chloride plasticizer blends is maximized through careful attention to the overall system composition and processing conditions [14] [15]. The compound functions most effectively in formulations with plasticizer-to-resin ratios of 30-50 parts per hundred, where its dual plasticizing and stabilizing functions contribute synergistically to overall performance [15].

Thermal analysis reveals that optimized formulations containing 1,1,1,2,2-Pentachlorotridecane exhibit improved processing stability, with dynamic mechanical analysis showing reduced frequency of thermal degradation events during melt processing [15]. This enhanced stability translates to improved product quality and extended processing windows for commercial polyvinyl chloride manufacturing operations [14].

XLogP3

8.8

Exact Mass

356.021289 g/mol

Monoisotopic Mass

354.024239 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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